2-Acetylbenzo[d]oxazole-5-carbonitrile
Description
2-Acetylbenzo[d]oxazole-5-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an acetyl group at position 2 and a nitrile group at position 3. The benzo[d]oxazole scaffold is notable for its electron-deficient aromatic system, which is further polarized by the electron-withdrawing nitrile and acetyl groups. These substituents enhance the compound’s reactivity in nucleophilic and electrophilic reactions, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H6N2O2 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3 |
InChI Key |
STONOECYOVHZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
- Acylation: 2-fluoro-5-cyanoaniline is reacted with acetyl chloride or benzoyl chloride in the presence of triethylamine in dichloromethane at room temperature to reflux, yielding acetanilide or benzanilide derivatives in 50–86% yield.
- Cyclization: Heating the acetanilide or benzanilide with a strong base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (around 90 °C) induces N-deprotonation and intramolecular O-SNAr cyclization, displacing the fluorine atom and forming the benzo[d]oxazole ring.
Mechanism
- The amide nitrogen is deprotonated to form an anion.
- The anionic oxygen attacks the aromatic carbon bearing the fluorine substituent, forming a Meisenheimer complex.
- Loss of fluoride ion restores aromaticity, yielding the benzo[d]oxazole.
Yields and Observations
- Benzanilides generally give higher yields than acetanilides.
- The reaction is clean, requiring no metal catalysts or additives.
- The presence of electron-withdrawing groups like cyano at the 5-position facilitates cyclization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, triethylamine, DCM, RT to reflux | 50–86 | Slight excess aniline prevents double acylation |
| Cyclization | K2CO3, DMF, 90 °C | High (varies) | Clean reaction, no side products |
Data adapted from a comprehensive study on benzo[d]oxazole synthesis via N-deprotonation–O-SNAr cyclization.
Preparation via Cyclization of Propargylamide Intermediates
Another approach involves the synthesis of propargylamide intermediates followed by cyclization to form the oxazole ring.
Synthetic Sequence
- Formation of propargylamide: Diethyl α-acetoxy-α-(substituted benzoylamino)malonate derivatives are reacted with butyllithium at low temperature (−78 °C) to generate propargylamide intermediates.
- Cyclization: Treatment of these intermediates with ammonium acetate or lithium tert-butoxide promotes ring closure via 5-exo-dig cyclization, forming the benzo[d]oxazole ring with the acetyl group at the 2-position.
Reaction Conditions and Yields
- Using lithium tert-butoxide improves yields (up to 66%) compared to potassium tert-butoxide.
- Ammonium acetate acts as both acid and base, facilitating ring closure with yields up to 92% when used in excess and with extended reaction times.
- The reaction requires a proton source (e.g., water or acetic acid) for successful cyclization.
Mechanistic Insights
- The amide oxygen attacks the ethynyl group intramolecularly, forming a cyclic intermediate.
- Hydrolysis and decarboxylation steps lead to aromatization and formation of the oxazole ring.
- Protonation steps are crucial for the final product formation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Propargylamide formation | Butyllithium, THF, −78 °C | ~78 | Low temperature to control reactivity |
| Cyclization | Ammonium acetate, heat, extended time | Up to 92 | Proton source necessary, dual acid-base role |
Data summarized from detailed experimental procedures and mechanistic studies on oxazole ring formation.
Comparative Analysis of Methods
| Feature | N-Deprotonation–O-SNAr Cyclization | Propargylamide Cyclization |
|---|---|---|
| Starting materials | 2-Fluoro-5-cyanoanilines | Diethyl α-acetoxy-α-(benzoylamino)malonates |
| Key reagents | Base (K2CO3), DMF | Butyllithium, ammonium acetate or lithium tert-butoxide |
| Reaction temperature | Moderate to high (90 °C) | Low (−78 °C) for intermediate; moderate for cyclization |
| Yield range | Moderate to high (50–86%) | Moderate to high (66–92%) |
| Mechanistic pathway | Intramolecular nucleophilic aromatic substitution | 5-exo-dig cyclization of alkynyl amide |
| Advantages | Metal-free, clean reaction | High yields, versatile substituent tolerance |
| Limitations | Requires fluorinated precursors | Sensitive to proton source and reaction conditions |
Summary of Research Findings
- The N-deprotonation–O-SNAr cyclization method is efficient for synthesizing benzo[d]oxazoles with cyano substitution at the 5-position, providing a clean and catalyst-free route with good atom economy.
- The propargylamide cyclization approach offers a flexible route to 2-acetyl-substituted benzo[d]oxazoles, with reaction conditions tunable to optimize yields and selectivity.
- Both methods require careful control of reaction conditions, particularly temperature and proton source, to maximize yield and purity.
- The choice of method depends on the availability of starting materials and desired substitution patterns.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Scientific Research Applications
2-Acetylbenzo[d]oxazole-5-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide spectrum of receptors and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects. The acetyl and nitrile groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Acetyl vs. Ethylamino: The acetyl group (electron-withdrawing) reduces electron density at position 2 compared to the electron-donating ethylamino group, affecting reactivity in coupling reactions .
- Heteroatom Influence : Replacing oxazole’s oxygen with sulfur (e.g., benzo[b]thiophene derivatives) increases hydrophobicity and alters absorption spectra .
Physical and Spectral Properties
- Melting Points: 2-(Ethylamino)benzo[d]oxazole-5-carbonitrile: 143–145°C . 2-Acetylbenzo[b]thiophene: Not reported, but similar derivatives (e.g., 2-acetylbenzo[b]furan) exhibit lower melting points due to reduced crystallinity .
- Spectroscopic Data: IR: Nitrile stretch at ~2226 cm⁻¹ and acetyl carbonyl at ~1689 cm⁻¹ (shifts slightly in oxazole vs. thiophene systems) . ¹H NMR: Acetyl protons resonate at δ ~2.6–2.8 ppm, distinct from ethylamino protons (δ ~3.5–3.6 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
